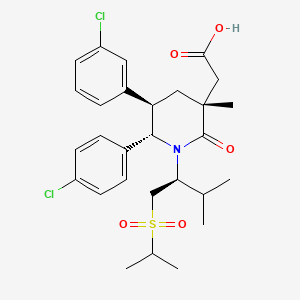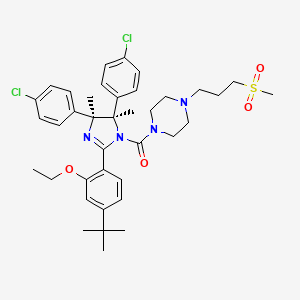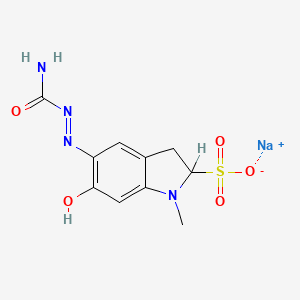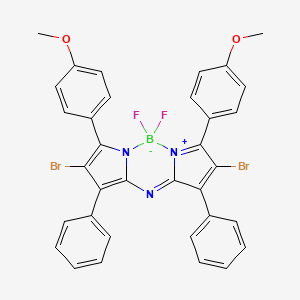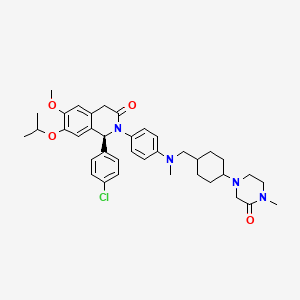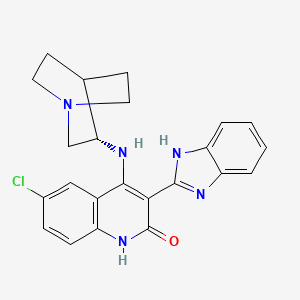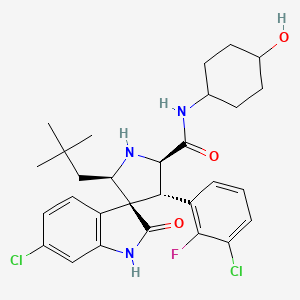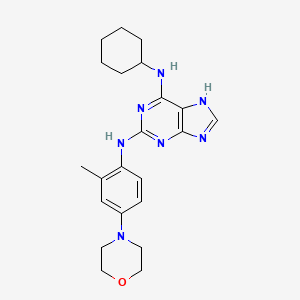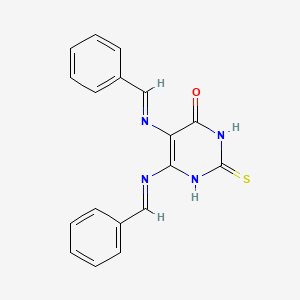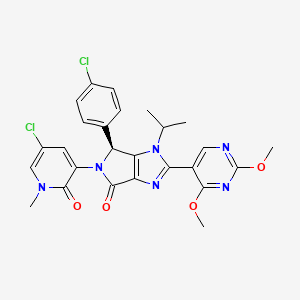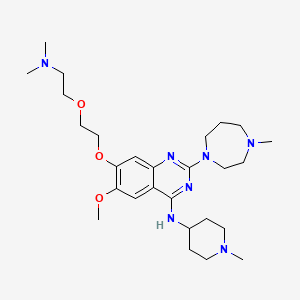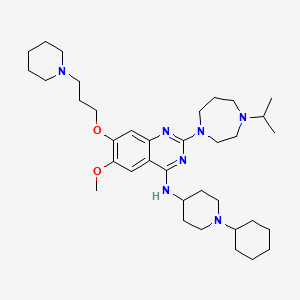
PRI-724
描述
PRI-724 是一种小分子抑制剂,靶向 β-连环蛋白和 CREB 结合蛋白 (CBP) 之间的相互作用。该化合物主要以其调节 Wnt/β-连环蛋白信号通路的作用而闻名,该通路在各种细胞过程中至关重要,包括细胞增殖、分化和凋亡。 This compound 在临床前和临床研究中已显示出其在潜在治疗应用中的前景,特别是在癌症和纤维化疾病中 .
科学研究应用
化学
在化学领域,PRI-724 被用作研究 Wnt/β-连环蛋白信号通路的工具化合物。 它帮助研究人员了解该通路的分子机制及其在各种细胞过程中的作用 .
生物学
在生物学研究中,this compound 用于研究 β-连环蛋白在细胞增殖、分化和凋亡中的作用。 它在研究癌症生物学中特别有价值,因为在癌症生物学中,Wnt/β-连环蛋白通路的失调很常见 .
医学
在医学领域,this compound 已显示出作为治疗癌症的治疗剂的潜力,例如肝细胞癌和胰腺癌,通过抑制 Wnt/β-连环蛋白信号通路。 它还在探索其在肝硬化等疾病中的抗纤维化特性 .
工业
在制药行业,this compound 正在开发为潜在的药物候选药物。 它调节 Wnt/β-连环蛋白通路的的能力使其成为与其他抗癌剂联合治疗的有希望的候选药物 .
作用机制
PRI-724 通过特异性抑制 β-连环蛋白和 CREB 结合蛋白 (CBP) 之间的相互作用发挥作用。这种抑制作用破坏了 β-连环蛋白的转录活性,导致参与细胞增殖和存活的靶基因表达减少。 通过调节 Wnt/β-连环蛋白信号通路,this compound 可以诱导细胞周期停滞、促进凋亡和抑制肿瘤生长 .
生化分析
Biochemical Properties
PRI-724 plays a crucial role in biochemical reactions by selectively inhibiting the CBP/β-catenin interaction. This compound competitively binds to the unstructured N-terminal region of CBP, blocking its binding with β-catenin . By doing so, this compound disrupts the transcriptional activity of β-catenin, which is essential for the proliferation and survival of cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules involved in the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells with constitutively activated β-catenin, this compound inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase . Additionally, the compound increases the percentage of cells in the sub-G1 phase, indicating enhanced apoptosis . This compound also decreases the expression of cell proliferating markers and increases the expression of apoptosis-related proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the CBP/β-catenin interaction. By binding to the unstructured N-terminal region of CBP, this compound prevents the formation of the CBP/β-catenin complex, which is crucial for the transcriptional activity of β-catenin . This inhibition leads to the downregulation of β-catenin target genes, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound modulates gene expression by altering the binding interactions with biomolecules and enzymes involved in the Wnt/β-catenin signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inhibiting the CBP/β-catenin interaction for extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in hepatocellular carcinoma cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit the CBP/β-catenin interaction and reduce tumor growth in hepatocellular carcinoma models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and other off-target effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the Wnt/β-catenin signaling pathway. The compound interacts with enzymes and cofactors that regulate the transcriptional activity of β-catenin, leading to changes in metabolic flux and metabolite levels . By inhibiting the CBP/β-catenin interaction, this compound modulates the expression of genes involved in cellular metabolism, thereby affecting the overall metabolic state of the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within the cells . Once inside the cells, this compound accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on the CBP/β-catenin interaction . The distribution of this compound within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it inhibits the CBP/β-catenin interaction and modulates gene expression . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
合成路线和反应条件
PRI-724 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以实现所需的活性。合成路线和反应条件的具体细节通常是专有的,在公开文献中并未完全公开。 一般方法涉及标准有机合成技术,如缩合反应、环化反应和通过色谱进行纯化 .
工业生产方法
This compound 的工业生产可能涉及扩大实验室合成方法,同时确保一致性、纯度和收率。 这通常涉及优化反应条件,使用高通量筛选中间体,并采用先进的纯化技术,如高效液相色谱 (HPLC),以确保最终产品符合医药标准 .
化学反应分析
反应类型
PRI-724 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰 this compound 中的特定官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂和亲电试剂。 反应条件通常涉及控制温度、二氯甲烷或乙醇等溶剂以及催化剂来促进反应 .
主要产物
从这些反应中形成的主要产物取决于对 this compound 进行的具体修饰。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团,可能增强或改变化合物的生物活性 .
相似化合物的比较
类似化合物
ICG-001: 另一种 β-连环蛋白/CBP 相互作用抑制剂,与 PRI-724 相似,但具有不同的药代动力学特性。
维莫德吉: 一种 Hedgehog 通路抑制剂,与 this compound 联用时,在癌症治疗中显示出协同作用。
独特性
This compound 在特异性抑制 β-连环蛋白/CBP 相互作用方面是独一无二的,这使其与可能靶向该通路不同组分的其他 Wnt 通路抑制剂区分开来。 它以高特异性调节 Wnt/β-连环蛋白信号通路的的能力使其成为研究和治疗应用中的宝贵工具 .
属性
IUPAC Name |
[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZWHQPEJGPCC-AZXNYEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422253-38-0, 1198780-38-9 | |
| Record name | Foscenvivint [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRI-724 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSCENVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PRI-724?
A1: this compound specifically targets the interaction between β-catenin and CREB-binding protein (CBP), both of which are key components of the canonical Wnt signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound exert its effects on the Wnt/β-catenin pathway?
A2: this compound disrupts the binding of β-catenin to CBP, a transcriptional coactivator. This interaction is essential for the formation of the β-catenin/CBP transcriptional complex, which activates the transcription of Wnt target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this interaction, this compound downregulates the expression of Wnt target genes, ultimately suppressing the growth and proliferation of cancer cells.
Q3: What are the downstream effects of this compound-mediated Wnt/β-catenin inhibition?
A3: Inhibition of the Wnt/β-catenin pathway by this compound has been shown to induce several downstream effects, including:
- Reduced expression of Wnt target genes: This includes genes involved in cell cycle progression (e.g., CCND1, CDC25A), survival (e.g., survivin), and stemness (e.g., CD44, c-Myc). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Cell cycle arrest: this compound treatment can lead to cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. [, , , ]
- Apoptosis induction: The disruption of Wnt/β-catenin signaling by this compound can trigger programmed cell death in cancer cells. [, , , , , , , ]
- Inhibition of cell migration and invasion: this compound has been shown to suppress the migratory and invasive capabilities of cancer cells, potentially limiting their metastatic potential. [, , , , , , ]
- Suppression of cancer stem cell activity: Research suggests that this compound can target and potentially eliminate cancer stem cells, which are believed to be responsible for tumor initiation, recurrence, and drug resistance. [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C32H33N8O7P. Its molecular weight is 672.65 g/mol.
Q5: Is there any publicly available spectroscopic data for this compound?
A5: While the provided research articles do not include detailed spectroscopic data for this compound, such information might be available in patents or other chemical databases.
Q6: What types of cancers have shown preclinical sensitivity to this compound?
A6: Preclinical studies have demonstrated the potential of this compound in various cancer types, including:
- Hematologic malignancies: Acute myeloid leukemia (AML), chronic myeloid leukemia (CML) [, ]
- Solid tumors: Soft tissue sarcomas, pancreatic adenocarcinoma, ovarian cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, colorectal cancer [, , , , , , , , ]
Q7: What is the current status of this compound in clinical trials?
A7: this compound has been evaluated in phase I clinical trials for patients with advanced solid tumors and myeloid malignancies. [, , ]
Q8: Has this compound demonstrated synergistic effects with other anticancer agents?
A8: Yes, preclinical studies have shown promising synergistic effects when this compound is combined with:
- Tyrosine kinase inhibitors (TKIs): Enhanced antileukemic activity in FLT3-mutant AML and TKI-resistant CML. [, ]
- Chemotherapy: Improved efficacy with doxorubicin and trabectedin in soft tissue sarcomas. []
- Immune checkpoint inhibitors: Enhanced antitumor activity against metastatic colon cancer in combination with anti-PD-L1 antibodies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



